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N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a morpholine group, and a chloro-substituted phenyl ring. Its complex structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Pharmacology: It is used in pharmacological studies to investigate its effects on different biological pathways and its potential as a drug candidate.
Biochemistry: The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide: This compound has a similar structure but includes a chromen-3-yl group instead of a benzofuran ring.
N-(3-chloro-4-morpholin-4-ylphenyl)cyclohexanecarboxamide: This compound features a cyclohexane ring instead of a benzofuran ring.
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide: This compound includes a cyclopropane ring in place of the benzofuran ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to these similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-13-3-6-19-16(11-13)14(2)20(27-19)21(25)23-15-4-5-18(17(22)12-15)24-7-9-26-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLAXZSCCSQWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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